Product packaging for Didecyl adipate(Cat. No.:CAS No. 105-97-5)

Didecyl adipate

Cat. No.: B089541
CAS No.: 105-97-5
M. Wt: 426.7 g/mol
InChI Key: HCQHIEGYGGJLJU-UHFFFAOYSA-N
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Description

Historical Trajectories and Current Significance of Adipate (B1204190) Plasticizers

The use of plasticizers became prominent with the rise of synthetic polymers in the 20th century. While phthalate (B1215562) esters have historically dominated the plasticizer market, concerns over their potential health effects have led to increased interest in alternatives like adipates. pciplindia.com Adipate plasticizers are valued for their ability to impart excellent low-temperature flexibility to materials, a characteristic attributed to the linear structure of the adipate molecule. specialchem.commdpi.com This property makes them particularly suitable for applications in outdoor products that require durability in cold conditions. unilongindustry.com

Adipates, including well-known examples like bis(2-ethylhexyl) adipate (DEHA) and dioctyl adipate (DOA), are widely used in various applications. wikipedia.orgwikipedia.orgchemceed.com They are often blended with other primary plasticizers to achieve optimal performance. specialchem.com The current significance of adipate plasticizers is underscored by their role in manufacturing products such as food-grade PVC films, wire and cable sheathing, and artificial leather. unilongindustry.comnih.gov

Rationale for Dedicated Academic Inquiry into Didecyl Adipate

This compound, specifically, warrants dedicated study due to its unique combination of properties. It offers excellent low-temperature performance, solubility, and cleanliness. unilongindustry.com Its application extends beyond being a primary plasticizer; it is also utilized as a lubricant in the production of coatings, adhesives, and sealants, and as a solvent in chemical synthesis. a2bchem.comunilongindustry.com

Research into this compound is driven by the need for high-performance, reliable plasticizers in demanding applications. For instance, its use in outdoor water pipes (B44673) and cable sheathing necessitates a thorough understanding of its long-term stability and interaction with the polymer matrix under various environmental conditions. unilongindustry.com Furthermore, as industries move towards more sustainable and bio-based materials, the potential for producing adipic acid, the precursor to adipate esters, from renewable sources is an active area of research. mdpi.com

Conceptual Frameworks and Research Paradigms in this compound Studies

The study of this compound and other adipate esters falls under several key research paradigms:

Material Science and Polymer Chemistry: This framework focuses on the physical and chemical interactions between the plasticizer and the polymer. Researchers investigate how the addition of this compound affects the mechanical properties of the final product, such as its flexibility, durability, and resistance to environmental factors. a2bchem.com

Synthesis and Catalysis: A significant area of research involves optimizing the production of adipate esters. This includes developing more efficient and environmentally friendly catalytic processes for the esterification of adipic acid. mdpi.comgoogle.com Traditional methods often require high temperatures and metal or chemical catalysts, which can lead to undesirable side reactions. google.com Newer approaches explore the use of biocatalysts, such as immobilized enzymes, to facilitate the reaction under milder conditions. google.com

Environmental and Migration Studies: As with any additive in materials that come into contact with food or the environment, the potential for migration is a critical area of investigation. Studies have examined the migration of adipate plasticizers like DEHA from PVC films into food products. researchgate.net Similar research is essential for this compound to ensure its safe use in such applications. A Swedish study detected di-decyl adipate in a few sludge and sediment samples, highlighting the importance of monitoring its environmental presence. diva-portal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H50O4 B089541 Didecyl adipate CAS No. 105-97-5

Properties

IUPAC Name

didecyl hexanedioate
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InChI

InChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-19-23-29-25(27)21-17-18-22-26(28)30-24-20-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
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InChI Key

HCQHIEGYGGJLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O4
Source PubChem
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DSSTOX Substance ID

DTXSID0059328
Record name Didecyl adipate
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Molecular Weight

426.7 g/mol
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CAS No.

105-97-5
Record name Didecyl adipate
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Record name Dicapryl adipate
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Record name Didecyl adipate
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Record name Hexanedioic acid, 1,6-didecyl ester
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Record name Didecyl adipate
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Record name Didecyl adipate
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Record name DICAPRYL ADIPATE
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Advanced Synthetic Methodologies and Production Pathways for Didecyl Adipate

Conventional Esterification Processes for Adipate (B1204190) Synthesis

The traditional route to didecyl adipate involves the direct esterification of adipic acid with decanol (B1663958). This process is typically catalyzed by an acid and is a reversible reaction. To drive the equilibrium towards the product side, an excess of one reactant is often used, or the water formed during the reaction is removed. mdpi.com

Mechanistic Studies of Acid-Catalyzed Esterification of Adipic Acid

The acid-catalyzed esterification of adipic acid proceeds through a well-established mechanism. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, such as sulfuric acid. google.comgoogle.com This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (decanol).

The subsequent nucleophilic addition of decanol to the activated carbonyl group forms a tetrahedral intermediate. This is followed by a proton transfer from the attacking alcohol to one of the hydroxyl groups. The elimination of a water molecule from the tetrahedral intermediate leads to the formation of a protonated ester. Finally, deprotonation of this species regenerates the acid catalyst and yields the final ester product, this compound. The formation of the monoester of adipic acid can occur relatively quickly as adipic acid itself can act as a Brønsted acid catalyst. unimi.it

Optimization of Reaction Parameters for this compound Yield and Selectivity

Several factors significantly influence the yield and selectivity of this compound in conventional esterification. Key parameters that are often optimized include temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net

For instance, in the synthesis of dioctyl adipate, a related compound, optimal conditions were found to be a reaction temperature of 170-175 °C and a molar ratio of 2-ethylhexanol to adipic acid of 3.3:1. researchgate.net Another study on the synthesis of di-isodecyl adipate (DIDA) indicated that the reaction is carried out at temperatures between 240-260 °C for 3-4 hours, with the reaction considered complete when the acid value of the reactants is less than 0.2 mg KOH/g. google.com Research on other adipate esters has shown that increasing the reaction temperature generally increases the ester yield. mdpi.com

The choice and amount of catalyst also play a crucial role. While traditional acid catalysts like sulfuric acid are effective, they can lead to side reactions and corrosion issues. researchgate.net This has led to the exploration of solid acid catalysts, which are considered more environmentally friendly and can offer high catalytic activity and selectivity. chemger.com For example, a study on the synthesis of dioctyl adipate using a SnO catalyst loaded on activated carbon fiber found the optimal catalyst consumption to be 1.1% of the total mass of the reactants. researchgate.net

The molar ratio of alcohol to acid is another critical parameter. Using an excess of the alcohol can shift the reaction equilibrium towards the formation of the diester. sphinxsai.com However, an excessively high ratio may not lead to a significant increase in conversion and can complicate the purification process. sphinxsai.com

Table 1: Optimized Reaction Parameters for Adipate Ester Synthesis

Adipate EsterAlcoholCatalystTemperature (°C)Molar Ratio (Alcohol:Acid)Reaction Time (min)Conversion/YieldReference
Dioctyl Adipate2-ethylhexanolSnO on activated carbon fiber170-1753.3:1120Not Specified researchgate.net
Di-isodecyl AdipateDecyl alcoholTitanate catalyst240-260Excess alcohol180-240Acid value < 0.2 mgKOH/g google.com
Di-n-butyl Adipaten-butanolMOFs (1 mol%)19010:16099.9% nih.gov
Dimethyl AdipateMethanolAmberlyst 155015:1Not SpecifiedHighest conversion sphinxsai.com

Aromatic Solvent Azeotropic Esterification Techniques

To effectively remove the water byproduct and drive the esterification reaction to completion, azeotropic distillation is a commonly employed technique. mdpi.com This method involves the use of an aromatic solvent, such as toluene (B28343) or xylene, which forms a low-boiling azeotrope with water. wvu.eduatamanchemicals.commasterorganicchemistry.com

The reaction mixture, containing the adipic acid, decanol, acid catalyst, and the aromatic solvent, is heated to reflux. wvu.edu The vapor, consisting of the azeotrope of the solvent and water, is collected in a Dean-Stark trap. masterorganicchemistry.com Upon condensation, the water, being denser, separates and can be removed, while the solvent is returned to the reaction flask. wvu.edumasterorganicchemistry.com This continuous removal of water effectively shifts the equilibrium towards the formation of this compound. For example, in the synthesis of ethyl adipate, toluene is used as the azeotropic agent to remove water. orgsyn.org

Biocatalytic and Green Chemistry Approaches in this compound Production

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of biocatalytic and green chemistry approaches for the production of this compound. These methods offer several advantages over conventional processes, including milder reaction conditions, higher selectivity, and the use of renewable resources. researchgate.netnih.gov

Enzymatic Synthesis Utilizing Lipase (B570770) Biocatalysts (e.g., Candida antarctica lipase B)

Enzymatic synthesis using lipases has emerged as a promising alternative for the production of adipate esters. researchgate.net Lipases are enzymes that can catalyze the esterification reaction with high specificity and under mild conditions, often in solvent-free systems. researchgate.net Among various lipases, immobilized lipase B from Candida antarctica (CALB), often known by the commercial name Novozym 435, has shown excellent catalytic efficiency for this purpose due to its high selectivity, stability, and broad substrate specificity. nih.govuni-halle.demdpi.comdiva-portal.org

The enzymatic synthesis of adipate esters, including those similar to this compound, has been successfully demonstrated. For instance, the synthesis of di(2-ethylhexyl) adipate catalyzed by Candida antarctica lipase B achieved nearly 100% yield at 50°C. nih.gov In another study, the enzymatic synthesis of dioleyl adipate using immobilized Candida antarctica lipase B was optimized using response surface methodology, achieving a high conversion yield. researchgate.net The use of immobilized enzymes is particularly advantageous as it allows for easy separation from the reaction mixture and potential reuse of the biocatalyst. researchgate.net

Table 2: Enzymatic Synthesis of Adipate Esters using Candida antarctica lipase B

Adipate EsterAlcoholReaction ConditionsConversion/YieldReference
Di(2-ethylhexyl) Adipate2-ethylhexanol50°C, 180 min, 6.7 kPa~100% nih.gov
Dioleyl AdipateOleyl alcohol60°C, 323.7 min, 6.0% w/w enzyme96.2% researchgate.net
Dilauryl AdipateLauryl alcohol53.1°C, 282.2 min, 5.7:1 molar ratio96.0% researchgate.net

Development of Bio-Based Feedstocks for Adipic Acid and Decanol Precursors

The shift towards a bio-based economy has spurred research into the production of key chemical building blocks, such as adipic acid and its precursors, from renewable resources. tandfonline.comresearchgate.net Conventionally, adipic acid is produced from petroleum-based feedstocks like benzene (B151609), a process that has significant environmental drawbacks. tandfonline.comblogspot.com

Several bio-based routes to adipic acid are being actively investigated. One promising approach involves the conversion of sugars, such as glucose, derived from lignocellulosic biomass. blogspot.comnih.gov This can be achieved through fermentation processes to produce intermediates like muconic acid, which is then hydrogenated to adipic acid. blogspot.com Another pathway involves the oxidation of glucose to glucaric acid, followed by hydrodeoxygenation. nih.gov Companies like Genomatica are developing programs focused on producing polyamide intermediates, including adipic acid, from renewable feedstocks. blogspot.com Furthermore, there are efforts to produce adipic acid from vegetable oils. researchgate.net

Similarly, the development of bio-based routes to decanol is also gaining attention, which would further enhance the green credentials of this compound production. These advancements in biotechnology and catalysis are paving the way for a more sustainable production of this compound and other valuable chemicals.

Sustainable Process Engineering for Minimized Environmental Footprint

The manufacturing of this compound is intrinsically linked to the production of its precursor, adipic acid. Historically, the industrial synthesis of adipic acid has relied on petrochemical feedstocks, particularly benzene. This conventional route involves the hydrogenation of benzene to cyclohexane, followed by a two-step oxidation process. uni-duesseldorf.de The first oxidation step yields a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (known as KA oil), which is then oxidized with nitric acid to produce adipic acid. uni-duesseldorf.de This process carries a significant environmental burden, as benzene is a known carcinogen, and the use of nitric acid results in the emission of nitrous oxide (N₂O), a potent greenhouse gas with ozone-depleting properties. uni-duesseldorf.deresearchgate.net

Further efforts in sustainable engineering focus on the entire lifecycle of the product, embracing the principles of a circular economy. mdpi.com This includes optimizing energy efficiency during synthesis, using renewable energy sources, and designing processes that minimize waste generation. tandfonline.comacs.org For the esterification step itself—the reaction of adipic acid with decyl alcohol to form this compound—process intensification techniques are being explored to reduce energy consumption and improve yield. semanticscholar.org Electrocatalytic methods, which use electricity to drive the oxidation of cyclohexanol to adipate, also represent a promising sustainable alternative, particularly when paired with renewable energy sources. researchgate.net These integrated strategies aim to create a production cycle for this compound that is not only economically viable but also environmentally responsible. techscience.com

Emerging Synthetic Strategies and Catalytic Systems

Recent advancements in chemical synthesis have introduced novel strategies and catalytic systems designed to improve the efficiency, selectivity, and sustainability of this compound production. These emerging methods move beyond traditional catalysis to offer enhanced performance and greater process control.

Ionic Liquid Catalysis for Enhanced Reaction Efficiency

Ionic liquids (ILs) have emerged as highly effective catalysts and solvents for esterification reactions, offering significant advantages over conventional acid catalysts. ajast.net ILs are salts that are liquid at or near room temperature, possessing negligible vapor pressure, which makes them environmentally benign alternatives to volatile organic solvents. ajast.netmdpi.com In the context of this compound synthesis, Brønsted acidic ionic liquids have demonstrated considerable catalytic ability. rsc.org

The efficiency of ILs stems from their unique properties. They can act as both catalyst and solvent, and their use can significantly increase the reaction's equilibrium constant. For example, certain ILs effectively solvate the water produced during esterification, driving the reaction equilibrium towards the product side and resulting in higher conversion rates. ajast.net This eliminates the need for azeotropic distillation to remove water. Furthermore, the product ester often forms a separate phase from the ionic liquid, allowing for simple decantation and easy recycling of the catalyst. ajast.net

Specific formulations, such as those with the general formula [Bu₃PR]⁺N(CF₃SO₂)₂⁻, have been patented for ester synthesis, citing high catalytic activity, excellent reaction selectivity with minimal byproducts, and high recyclability. google.com The structure of the ionic liquid, including the nature of both the cation and the anion, can be tailored to optimize reaction conditions and efficiency. rsc.orgresearchgate.net

Catalyst TypeKey Advantages in EsterificationResearch Findings
Conventional Homogeneous Catalysts (e.g., Sulfuric Acid) Low cost, high initial activity.Suffer from corrosion, difficult separation, and waste generation.
Brønsted Acidic Ionic Liquids High catalytic activity, non-volatile, non-corrosive, recyclable.Can increase reaction equilibrium constant; product separation is simplified. ajast.netrsc.org
Specific Patented ILs (e.g., [Bu₃PR]⁺N(CF₃SO₂)₂⁻) High selectivity, few byproducts, high reaction rate, excellent recyclability.Effective for a range of esterification reactions under optimized conditions (e.g., 65-180 °C). google.com
Amino Acid-Based Ionic Liquids Biodegradable, non-toxic, derived from renewable sources.Represent a "greener" class of ILs with potential applications in biocompatible product synthesis. mdpi.com

Flow Chemistry and Continuous-Flow Reactor Designs for this compound Synthesis

Flow chemistry, which involves conducting chemical reactions in a continuously flowing stream through a reactor, presents a paradigm shift from traditional batch processing. This technology offers numerous advantages for the synthesis of this compound, including enhanced safety, accelerated reaction rates, and superior process control. mdpi.comnih.gov The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for highly efficient heat and mass transfer, leading to faster reactions and higher yields. mdpi.comscielo.br

For adipate ester synthesis, continuous-flow systems have demonstrated viability and efficiency. researchgate.net Scale-up in flow chemistry is achieved by either operating the system for a longer duration or by "numbering-up," which involves running multiple reactors in parallel. scielo.br This approach avoids the challenges often associated with scaling up batch reactors. scielo.br

A significant advantage of continuous-flow systems is the ability to integrate heterogeneous catalysts directly into the reactor, such as in a packed-bed configuration. scielo.br This design simplifies catalyst separation and reuse, prevents product contamination, and allows for a continuous, uninterrupted production process. mst.edu Immobilized catalysts on supports within the flow reactor can overcome issues like leaching, which is a common problem in batch reactions. mst.edu This methodology aligns with the principles of green chemistry by improving efficiency and reducing waste.

ParameterBatch Reactor SynthesisContinuous-Flow Reactor Synthesis
Heat & Mass Transfer Often limited, leading to hot spots and lower efficiency.Highly efficient due to high surface-area-to-volume ratio. mdpi.com
Reaction Time Typically longer (e.g., hours). researchgate.netSignificantly shorter (e.g., minutes). researchgate.net
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reaction volumes at any given time. mdpi.com
Scale-Up Challenging, often requires re-optimization of parameters.Straightforward via extended operation time or parallel reactors ("numbering-up"). scielo.br
Catalyst Handling Separation can be difficult, especially for homogeneous catalysts.Ideal for packed-bed heterogeneous catalysts, allowing for easy separation and reuse. scielo.brmst.edu

Chemo-Enzymatic Hybrid Approaches for Advanced Adipate Derivatives

Chemo-enzymatic synthesis combines the strengths of chemical and biological catalysis to create novel and efficient pathways for producing advanced adipate derivatives. This approach leverages the high selectivity of enzymes, particularly lipases, which can catalyze reactions under mild conditions with remarkable chemo-, regio-, and enantioselectivity. beilstein-journals.orgmdpi.com This precision is difficult to achieve with conventional chemical methods and avoids the need for complex protection and deprotection steps. mdpi.com

A common strategy involves using an activated form of adipic acid, such as divinyl adipate, as a substrate for an enzyme-catalyzed reaction. For example, Candida antarctica lipase B (CALB) is widely used to catalyze the polycondensation of divinyl adipate with diols (like glycerol) to produce functional polyesters such as poly(glycerol adipate). mdpi.com The enzymatic process selectively targets specific hydroxyl groups, allowing for precise control over the polymer's structure. beilstein-journals.org

This hybrid approach also enables the synthesis of unique, non-polymeric adipate derivatives. By carefully controlling reaction conditions, it is possible to selectively acylate only one of the vinyl groups on divinyl adipate using a lipase. diva-portal.org This creates a bifunctional adipate monoester, which can then be used as a building block for creating more complex hybrid molecules through subsequent chemical reactions. beilstein-journals.orgdiva-portal.org Another chemo-enzymatic route involves the biological production of adipic acid from renewable feedstocks, followed by an enzyme-catalyzed esterification with an alcohol, a process that has been successfully demonstrated for the synthesis of di(2-ethylhexyl) adipate (DEHA). biorxiv.orgresearchgate.net These methods exemplify how the synergy between chemical synthesis and biocatalysis is paving the way for a new generation of advanced adipate-based materials. beilstein-journals.orgnih.gov

Polymer Science and Material Applications of Didecyl Adipate

Didecyl Adipate (B1204190) as a Primary Plasticizer in Polymer Systems

Didecyl adipate is frequently utilized as a primary plasticizer, meaning it can be the sole plasticizer in a polymer formulation. exxonmobilchemical.com However, it is also commonly blended with other plasticizers, such as general-purpose phthalates, to impart specific properties, particularly improved performance at low temperatures. exxonmobilchemical.com Its utility extends to applications demanding resistance to ultraviolet (UV) light and for materials that come into contact with food. exxonmobilchemical.com

Molecular Interactions of this compound within Polymer Matrices (e.g., Polyvinyl Chloride)

The effectiveness of a plasticizer is rooted in its molecular interaction with the polymer chains. In the case of polyvinyl chloride (PVC), a widely plasticized polymer, this compound molecules intersperse themselves between the long PVC chains. kinampark.comnih.gov This process is driven by dipole-dipole interactions and hydrogen bonding. The polar carbonyl groups of the adipate ester are attracted to the polar carbon-chlorine bonds in the PVC backbone. researchgate.net Additionally, hydrogen bonds can form between the carbonyl groups of the plasticizer and the hydrogen atom attached to the carbon in the α-position relative to the carbon-chlorine bond in PVC. researchgate.net

These interactions effectively reduce the strong intermolecular forces, specifically the dipole-induced dipole attractions, that exist between the polymer chains in their rigid state. researchgate.net By creating more "free volume" and increasing the mobility of the macromolecules, this compound disrupts the dense packing of the polymer chains, leading to a more flexible and deformable material. kinampark.comresearchgate.net The long alkyl chains of this compound are particularly effective at preventing the close interaction of PVC chains, which contributes significantly to the enhanced flexibility and ductility of the plasticized polymer. mdpi.com

Influence of this compound on Polymer Mechanical and Rheological Performance

The introduction of this compound into a polymer matrix brings about significant changes in its mechanical and rheological behavior. These changes are a direct consequence of the increased molecular mobility and reduced intermolecular forces between polymer chains.

The addition of adipate plasticizers, including this compound, generally leads to a decrease in the flexural modulus and an increase in the elongation at break of the polymer. nih.govmdpi.com The flexural modulus is a measure of a material's stiffness or resistance to bending. By increasing the free volume and allowing polymer chains to move more freely, this compound reduces the rigidity of the material, thus lowering its flexural modulus.

Simultaneously, the enhanced chain mobility allows the polymer to stretch more before breaking, resulting in a higher elongation at break. researchgate.netmdpi.com Research on similar adipate plasticizers has shown a clear trend where an increase in plasticizer concentration leads to increased elongation at break but a decrease in tensile strength. researchgate.net

Table 1: Effect of Adipate Plasticizers on Mechanical Properties of Polymers

PropertyEffect of Adipate Plasticizer AdditionSource
Flexural Modulus Decrease nih.govmdpi.com
Elongation at Break Increase researchgate.netmdpi.com
Tensile Strength Decrease researchgate.net

This compound significantly modifies the viscoelastic properties of polymers. Viscoelastic materials exhibit both viscous (fluid-like) and elastic (solid-like) characteristics. The addition of a plasticizer like this compound enhances the viscous nature of the polymer, making it flow more easily, particularly at elevated temperatures. mdpi.comnih.gov This is crucial for polymer processing, as it lowers the energy required for manufacturing and shaping polymer materials. nih.gov The modification of viscoelastic behavior is also linked to the plasticizer's ability to reduce the entanglement of polymer chains, which in turn alters the three-dimensional molecular organization and increases its mobility. researchgate.net The presence of the plasticizer can also influence the material's response to applied stress, affecting properties like creep resistance and stress relaxation. inrim.it

One of the most critical effects of a plasticizer is the reduction of the polymer's glass transition temperature (Tg). mdpi.comnih.govmdpi.com The glass transition temperature is the point at which a polymer transitions from a hard, glassy state to a more rubbery, flexible state. By inserting themselves between polymer chains and reducing intermolecular forces, adipate plasticizers like this compound lower the temperature at which this transition occurs. mdpi.commdpi.com

This reduction in Tg is a primary indicator of a plasticizer's efficiency. mdpi.commdpi.com A lower Tg expands the temperature range over which the polymer exhibits a highly elastic state, meaning it remains flexible and usable at colder temperatures. mdpi.comnih.gov Studies on various adipate esters have consistently demonstrated their effectiveness in lowering the Tg of PVC, with longer alcohol substituents in the adipate leading to a greater expansion of the highly elastic state. mdpi.commdpi.com For instance, the introduction of decyl butoxyethyl adipate into PVC has been shown to cause a noticeable decrease in the glass transition temperature. mdpi.com

Table 2: Glass Transition Temperatures (Tg) of PVC with Different Adipate Plasticizers

PlasticizerTg of Plasticized PVC (°C)Source
Decyl butoxyethyl adipate-50.2 mdpi.com
Decyl phenoxyethyl adipate-46.0 mdpi.com
Modification of Polymer Viscoelastic Behavior

Thermal Stability and Degradation Kinetics of this compound-Plasticized Polymers

The thermal stability of a plasticized polymer is crucial for its processing and long-term performance. This compound and other high-molecular-weight adipates generally exhibit good thermal stability. nih.govnih.gov The thermal stability of the plasticizer itself is important, as it must withstand the high temperatures used in polymer processing without significant degradation. mdpi.comnih.gov

Specialized Applications and Formulations of this compound

This compound's utility extends to several specialized sectors, driven by its properties as a plasticizer and lubricant. Its application in sensitive and high-performance environments underscores its technical value.

This compound is recognized for its use in materials that come into contact with food. In the United States, it is listed by the Food and Drug Administration (FDA) as an indirect food additive authorized for use in rubber articles intended for repeated use, as specified under 21 CFR 177.2600. fda.gov

Adipate plasticizers, as a class, are frequently used in polyvinyl chloride (PVC) films for food packaging due to the excellent flexibility they impart, particularly at low temperatures. nih.gov However, a critical aspect of their use is the potential for migration from the packaging material into the food itself. Studies on di-(2-ethylhexyl) adipate (DEHA), a closely related and widely studied adipate plasticizer, provide insight into this phenomenon. Research has shown that DEHA can migrate from PVC films into various retail foods, with the level of migration correlating with the fat content of the food and the extent of contact. nih.gov

One UK survey of 83 food samples wrapped in PVC film found DEHA levels ranging from 1.0 mg/kg in uncooked meat to as high as 212 mg/kg in baked goods with fatty fillings like sandwiches. nih.gov Another study focusing on Halawa Tehineh (halva) found that DEHA readily migrated from food-grade PVC film into the product, with equilibrium amounts reaching 3.31 mg/dm² of the film surface, which corresponds to a loss of 54.7% of the DEHA from the film. nih.gov The penetration of DEHA into the food product was detected up to a depth of 10.5 mm. nih.gov These findings highlight the importance of assessing migration levels to ensure compliance with regulatory limits.

Research Findings on Adipate Plasticizer (DEHA) Migration from PVC Film

Food TypeDetected Concentration Range (mg/kg)Reference Study
Uncooked Meat & Poultry1.0 - 72.8Castle et al., 1987 nih.gov
Cooked Chicken Portions9.4 - 48.6Castle et al., 1987 nih.gov
Cheese27.8 - 135.0Castle et al., 1987 nih.gov
Baked Goods & Sandwiches11.0 - 212.0Castle et al., 1987 nih.gov
Halawa Tehineh (Halva)81.4 (equilibrium)Al-Jedah & Robinson, 2002 nih.gov

Adipate esters are valued in high-performance industrial applications, including the aerospace and automotive sectors. researchgate.netchembroad.com Dioctyl adipate (DOA), a synthetic ester oil, is noted for its use in these industries due to its high thermal-oxidation stability, good viscosity index, and favorable thermal conductivity. researchgate.net These properties make adipate esters suitable for formulation into lubricants and hydraulic fluids that must perform reliably under extreme working conditions. researchgate.netchembroad.com

Furthermore, adipic acid, the precursor to adipate esters, is used to produce polyurethane coatings that are widely applied in the automotive and aerospace industries for their excellent resistance to abrasion and corrosion. chembroad.com In other industrial contexts, this compound can be added to metalworking fluids to improve lubricity and reduce friction, or serve as an antifoaming agent in various processes. allanchem.com

In the cosmetics and personal care industry, this compound (sometimes referred to as dicapryl adipate) functions primarily as an emollient and lubricant. allanchem.comcosmeticsinfo.orgmyskinrecipes.com When applied, it acts as a lubricant on the skin's surface, imparting a soft, smooth, and non-greasy feel. allanchem.comcosmeticsinfo.org This characteristic makes it a desirable ingredient in a wide array of products, including lotions, creams, lipsticks, aftershave lotions, and makeup foundations. allanchem.comcosmeticsinfo.org

Beyond its emollient properties, it also serves as a solvent for other substances within a formulation and helps to improve the spreadability and absorption of the final product. cosmeticsinfo.orgsilverfernchemical.com It can also act as a plasticizer for synthetic compounds in cosmetic products, reducing brittleness and preventing cracking. cosmeticsinfo.org

Applications in Aerospace, Automotive, and Other Industrial Sectors

Structure-Property Relationships in Adipate Plasticizers

The performance of adipate plasticizers is intrinsically linked to their molecular structure, particularly the nature of the alkyl groups esterified to the adipic acid backbone. By modifying these structures, material properties can be systematically tuned.

The length and branching of the alkyl chains on an adipate ester are critical determinants of its effectiveness as a plasticizer, influencing compatibility with the polymer matrix, thermal stability, and migration resistance. researchgate.netmdpi.com

Alkyl Chain Length: The length of the alkyl chain significantly impacts the physical properties of the plasticized material. researchgate.net Longer alkyl chains generally lead to improved thermal stability and greater resistance to migration and volatilization from the polymer matrix. researchgate.netresearchgate.net However, this comes at the cost of reduced plasticizing efficiency; shorter alkyl chains tend to provide a better plasticizing effect and lower the glass transition temperature (Tg) more effectively. researchgate.netresearchgate.net There is a limit to this, as excessively long alkyl chains (beyond C10) can become physically incompatible with polymers like PVC. nih.gov

Alkyl Chain Structure (Linear vs. Branched): The linearity of the alkyl group plays a key role in low-temperature performance. Plasticizers with more linear alkyl structures, such as n-decyl groups, contribute to significantly improved flexibility at cold temperatures compared to their branched counterparts. kinampark.com Conversely, a branched structure in the ester, such as that found in di(2-ethylhexyl) adipate (DEHA), can enhance solubility and lower dissolution temperatures within the polymer matrix. mdpi.com

The interplay between the polar ester groups and the non-polar alkyl chains governs the plasticizer's compatibility with the polymer. mdpi.com The polar groups facilitate integration with polar polymer chains like PVC, while the non-polar alkyl chains create free volume, enhancing flexibility. researchgate.netmdpi.com

Impact of Alkyl Substituent Structure on Adipate Plasticizer Properties

Structural FeatureEffect on PropertyScientific Rationale
Longer Alkyl Chain Increases thermal stability and reduces migration/volatility. researchgate.netresearchgate.netHigher molecular weight and stronger van der Waals forces reduce mobility.
Shorter Alkyl Chain Improves plasticizing efficiency and lowers glass transition temperature (Tg). researchgate.netLower molecular weight allows for more effective disruption of polymer-polymer interactions.
Linear Alkyl Structure Enhances low-temperature flexibility. kinampark.comLinear chains are less sterically hindered, allowing for greater mobility at low temperatures.
Branched Alkyl Structure Can improve solubility and compatibility with the polymer matrix. mdpi.comBranching can disrupt plasticizer crystallization and enhance interaction with the polymer.

The conventional synthesis of adipate esters involves reacting adipic acid with two molecules of the same alcohol, resulting in a symmetric diester (e.g., this compound). However, recent research has explored the synthesis of asymmetric adipate esters, where the two alcohol-derived substituents are different. This approach offers a sophisticated method for fine-tuning material properties by combining different functionalities within a single plasticizer molecule.

The biocatalyzed synthesis of hybrid diesters demonstrates this principle, where dicarboxylic acids like adipic acid are used as linkers to connect two different molecules, such as a steroid and an alkaloid. beilstein-journals.org This concept can be extended to create plasticizers with unique performance characteristics. For instance, a study of asymmetric adipic esters incorporating both isotridecyl and phenoxy-ethyl groups investigated how these mixed structures influence the material's spectroscopic and physical properties. researchgate.net By strategically selecting the two different ester groups, researchers can design plasticizers with a tailored balance of properties, such as improved compatibility, specific thermal characteristics, or unique intermolecular interactions that are not achievable with symmetric esters. beilstein-journals.org

Environmental Behavior and Ecotoxicological Assessment of Didecyl Adipate

Environmental Fate and Distribution Dynamics

The environmental distribution of didecyl adipate (B1204190) is governed by its physicochemical properties and its release from plasticized materials. Once released, it can enter various environmental compartments where it undergoes several transport and degradation processes.

Migration Pathways from Plasticized Materials into Environmental Compartments (e.g., Soil, Water, Food)

Didecyl adipate can migrate from plastic products into the surrounding environment. Studies have detected di-decyl adipate in sludge and sediment samples, indicating its release into aquatic systems. diva-portal.org The migration of adipate plasticizers from polyvinyl chloride (PVC) films into foodstuffs has been observed, with the extent of migration influenced by factors such as the fat content of the food, contact time, and temperature. nih.govresearcher.life Higher migration rates are generally observed into foods with high-fat content. nih.gov The leaching from PVC materials also serves as a potential pathway for this compound to enter soil and water systems. epa.gov The release from industrial facilities during manufacturing and processing, as well as from consumer products, contributes to its environmental presence. iarc.fr

The process of plasticizer migration is a form of diffusion, where the substance moves from an area of higher concentration (the plastic) to one of a lower concentration (the surrounding medium). mdpi.com The relatively low molecular weight of many plasticizers can contribute to a higher rate of migration. researchgate.net

Table 1: Factors Influencing the Migration of Adipate Plasticizers

Factor Influence on Migration Source(s)
Food Type Higher migration into fatty foods. nih.gov
Temperature Increased temperature enhances migration. nih.govbiointerfaceresearch.com
Contact Time Longer contact time leads to greater migration. nih.gov
Material Type Leaches from PVC materials. epa.gov

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and concentrated in its tissues. For adipates, including this compound, the potential for bioaccumulation is generally considered to be low. This is largely attributed to the ability of many organisms to metabolize and degrade these compounds. diva-portal.org

Table 2: Bioaccumulation Data for Adipate Esters

Compound BCF Value Organism Indication of Bioaccumulation Potential Source(s)
Di(2-ethylhexyl) adipate (DEHA) 27 Bluegill fish Low epa.govepa.gov
Di-iso-octyl adipate 60 - Moderate diva-portal.orgnih.gov
Diisobutyl adipate 34.6 (predicted) - Low cpsc.gov
This compound Not available - Suspected to be low ewg.org

Atmospheric Transport and Degradation Processes

The atmospheric fate of this compound is characterized by its relatively short persistence. Adipate esters are generally not found in significant concentrations in the air, which suggests they are removed from the atmosphere relatively quickly through degradation and deposition processes. diva-portal.org Consequently, they are not considered to have a high potential for long-range atmospheric transport. diva-portal.org

This compound, due to its vapor pressure, is expected to exist in both the vapor and particulate phases in the atmosphere. diva-portal.org The primary degradation pathway for vapor-phase adipates is reaction with photochemically-produced hydroxyl radicals. nih.govnih.gov The atmospheric half-life for diisooctyl adipate, a similar compound, from this reaction is estimated to be around 16 hours. nih.gov For diethyl adipate, the estimated atmospheric half-life is about 2 days. nih.gov Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition. nih.gov Direct photolysis may also contribute to the degradation of adipates as they contain functional groups that can absorb UV light. diva-portal.org

Biodegradation and Environmental Transformation

Biodegradation is a key process that determines the persistence of this compound in the environment. It involves the breakdown of the compound by microorganisms.

Mechanisms of Microbial Degradation in Soil and Aquatic Ecosystems

This compound is considered to be readily biodegradable in both soil and aquatic environments. diva-portal.orgresearchgate.net Microorganisms, particularly bacteria, play a crucial role in this process by utilizing the adipate ester as a source of carbon. researcher.lifemdpi.com Studies have isolated bacteria from PVC films that are capable of hydrolyzing adipate plasticizers, suggesting that microbial action is a primary driver of their decomposition in the environment. researcher.life

The initial step in the microbial degradation of adipate esters is the enzymatic hydrolysis of the ester bonds. researcher.lifemdpi.com This process is facilitated by enzymes produced by various microorganisms. In soil, the presence of these microorganisms can lead to the breakdown of the polymer matrix in which the plasticizer is embedded, further exposing the adipate to microbial attack. mdpi.com The rate of biodegradation can be influenced by environmental factors such as temperature, pH, and the availability of other nutrients. acs.orgresearchgate.net

Identification and Characterization of Biodegradation Metabolites (e.g., Monoesters, Adipic Acid, Alcohols)

The biodegradation of this compound proceeds through a stepwise process, yielding several intermediate metabolites. The primary step is the hydrolysis of one of the ester linkages, resulting in the formation of a monoester, specifically mono-decyl adipate, and decyl alcohol. researcher.liferesearchgate.net

Further microbial action leads to the hydrolysis of the second ester bond in the monoester, releasing adipic acid and another molecule of decyl alcohol. researcher.liferesearchgate.net Adipic acid can then be further metabolized by microorganisms through pathways such as the reverse adipate degradation pathway. researchgate.net The decyl alcohol can also be further oxidized by microorganisms to form decanoic acid and subsequently other smaller molecules. researchgate.netnih.gov

Table 3: Biodegradation Metabolites of this compound

Parent Compound Primary Metabolites Secondary Metabolites Source(s)
This compound Mono-decyl adipate, Decyl alcohol Adipic acid, Decanoic acid researcher.liferesearchgate.netresearchgate.netnih.gov

Influence of Ester Structure and Molecular Size on Biodegradation Rates

Firstly, larger molecules may face difficulty penetrating the cell membranes of microorganisms responsible for biodegradation, meaning shorter-chain adipates are more actively processed by soil organisms. mdpi.com Secondly, the long hydrocarbon chain of the alcohol radical, such as decanol (B1663958) in the case of this compound, can inhibit oxidation. mdpi.com This makes the compound a less efficient source of nutrition for microorganisms, which can lead to the accumulation of intermediate metabolites like decanoic acid. mdpi.com

Assessment of Fungal Resistance and Microbiological Attack on Adipate-Containing Polymers

Polymers plasticized with adipate esters, such as polyvinyl chloride (PVC), are known to be highly susceptible to microbiological attack. mdpi.comnih.govresearchgate.netnih.gov Microorganisms, including a wide variety of fungi and bacteria, can utilize these ester plasticizers as a source of carbon and energy. mdpi.comnih.govresearchgate.netannualreviews.org This process of biodeterioration is a significant factor in the environmental fate of plasticized materials. The degradation of the plasticizer by microbes leads to physical changes in the polymer, such as embrittlement, shrinkage, and weight loss. nih.govresearchgate.net

Laboratory assessments confirm the susceptibility of adipate-containing materials to fungal growth. Standard test methods, such as those outlined in Interstate standard 9.049–91 or ASTM G 21, involve inoculating material samples with spores of active biodestructor fungi like Aspergillus niger, Pénicillium sp., and Paecilomyces sp. mdpi.comresearchgate.net In such tests, adipate esters consistently demonstrate the ability to serve as a food source for these microscopic fungi, resulting in significant overgrowth of fungal mycelium on the samples within a 28-day period. mdpi.comresearchgate.net Studies have shown that a variety of fungi, including Aureobasidium pullulans, and bacteria, such as species of Pseudomonas and Brevibacterium, are capable of degrading adipate plasticizers. nih.govresearchgate.netresearchgate.net

The mechanism of attack involves enzymes like esterases and lipases secreted by the microorganisms, which catalyze the hydrolysis of the ester bonds in the plasticizer. nih.govmdpi.com This enzymatic action breaks the plasticizer down into smaller molecules like adipic acid and the constituent alcohols, which can then be metabolized by the microbes. mdpi.commdpi.com Research has specifically noted that adipate plasticizers are susceptible to this form of degradation, in contrast to some phthalate (B1215562) and phosphate (B84403) plasticizers which have shown more resistance in similar tests. researchgate.net This susceptibility to microbiological attack is a key factor that contributes to the accelerated biodegradation of PVC compounds plasticized with adipates under environmental conditions. mdpi.com

Ecotoxicological Impact on Biological Systems

Aquatic Ecotoxicity Studies on Representative Organisms (e.g., Fish, Daphnia, Algae)

The assessment of aquatic toxicity is crucial for understanding the environmental impact of chemical compounds. For plasticizers, this involves testing on representative organisms from different trophic levels, typically fish, daphnids (aquatic invertebrates), and algae. europa.euecetoc.orgregulations.gov

While comprehensive, publicly available aquatic toxicity data specifically for this compound (CAS No. 105-97-5) is limited, data for close structural analogues provide insight into its likely ecotoxicological profile. For instance, diisodecyl adipate (DIDA), another C10 adipate ester, is noted for its low volatility and is not expected to present an acute toxicity hazard. thegoodscentscompany.comthewercs.com A screening assessment for DIDA used di-(2-ethylhexyl) adipate (DEHA) as a primary analogue to characterize its health effects, indicating the utility of read-across data within the adipate group. canada.cacanada.ca

Ecotoxicity data for DEHA (CAS No. 103-23-1) shows it has low acute toxicity to fish and algae at concentrations up to its water solubility. researchgate.net However, it can be acutely and chronically toxic to the water flea, Daphnia magna. researchgate.net The table below summarizes available data for DEHA, which serves as an important analogue for this compound.

Table 1: Aquatic Ecotoxicity Data for Di(2-ethylhexyl) adipate (DEHA) (Analogue for this compound)

Test Organism Endpoint Duration Value Reference
Daphnia magna (Water flea) EC50 (Immobilization) 48 hours 480 - 850 µg/L researchgate.net
Daphnia magna (Water flea) Chronic NOAEL - 200 mg/kg researchgate.net
Fish LC50 (Mortality) 96 hours > 0.78 mg/L (not toxic at water solubility) researchgate.net

This data is for the analogue DEHA and is used to infer the potential toxicity of this compound.

Generally, adipate esters are considered to have low aquatic toxicity. europa.euresearchgate.net The low water solubility and potential for biodegradation are key factors that mitigate their impact in aquatic environments. mdpi.commiljodirektoratet.no

Comparative Ecotoxicity of this compound with Other Adipate and Phthalate Plasticizers

Adipate plasticizers, including this compound, are frequently positioned as safer alternatives to phthalate plasticizers, which have faced scrutiny due to their potential environmental and health risks. mdpi.comacs.orguml.edu Comparative assessments consistently show that adipates possess a more favorable ecotoxicological profile, characterized by lower toxicity and more rapid biodegradation compared to many commonly used phthalates like di(2-ethylhexyl) phthalate (DEHP). mdpi.comnih.govresearchgate.net

Phthalate plasticizers have been recognized as potentially hazardous due to their long biodegradation periods and the formation of persistent and toxic metabolites, some of which are known endocrine disruptors. mdpi.comresearchgate.netacs.org In contrast, industrial adipate plasticizers like dioctyl adipate are characterized by reduced toxicity and a shorter biodegradation period. mdpi.comresearchgate.net Unlike some phthalates, adipates are not typically associated with endocrine-disrupting effects. researchgate.net

Studies on plasticized PVC demonstrate that materials containing adipate plasticizers are readily attacked by microorganisms, which use the adipate as a food source. nih.govresearchgate.net This susceptibility to microbial degradation is higher for adipates compared to some phthalate esters, which can be more resistant. researchgate.net This leads to a faster breakdown of adipate-containing materials in the environment.

The shift from phthalates to alternative plasticizers like adipates is a direct result of these toxicological differences. acs.orguml.edu While any plasticizer that leaches from a product is a potential environmental contaminant, the available evidence suggests that adipates like this compound pose a lower risk due to their chemical nature, which allows for more efficient biological degradation and results in metabolites that are less toxic than those produced from many phthalates. mdpi.comuml.edu

Table 2: List of Chemical Compounds Mentioned

Compound Name Abbreviation CAS Number
This compound DDA 105-97-5
Di(2-ethylhexyl) adipate DEHA, DOA 103-23-1
Diisodecyl adipate DIDA 27178-16-1
Di(2-ethylhexyl) phthalate DEHP, DOP 117-81-7
Adipic acid 124-04-9
Decanol 112-30-1
Decanoic acid 334-48-5
Polyvinyl chloride PVC 9002-86-2
Aspergillus niger Not Applicable
Pénicillium sp. Not Applicable
Paecilomyces sp. Not Applicable
Aureobasidium pullulans Not Applicable
Pseudomonas sp. Not Applicable
Brevibacterium sp. Not Applicable
Daphnia magna Not Applicable
Diisodecyl phthalate DIDP 26761-40-0
Butyl benzyl (B1604629) phthalate BBP 85-68-7
Dibutyl phthalate DBP 84-74-2
Di-n-octyl phthalate DNOP 117-84-0
Diisononyl phthalate DINP 28553-12-0
Mono-2-ethylhexyl adipate MEHA 4337-65-9
Mono-2-ethylhydroxyhexyl adipate MEHHA Not Available
Mono-2-ethyloxohexyl adipate MEOHA Not Available
Phthalic acid 88-99-3
Mono-2-ethylhexyl phthalate MEHP 4376-20-9
Diisobutyl adipate DIBA 141-04-8
Diisononyl 1,2-cyclohexanedicarboxylic acid DINCH 166412-78-8
Diethylhexyl terephthalate DEHT 6422-86-2
Acetyltributyl citrate ATBC 77-90-7
Triethyl citrate 77-93-0
Diisooctyl phthalate 27554-26-3
Diethyl phthalate 84-66-2
Dimethyl phthalate 131-11-3
Butyl butoxyethyl adipate BBEA Not Available
Hexyl butoxyethyl adipate HBEA Not Available
Octyl butoxyethyl adipate OBEA Not Available
Decyl butoxyethyl adipate DBEA Not Available
Butoxyethanol 111-76-2
Butanol 71-36-3
Formic acid 64-18-6
Di-iso-octyl sebacate 27214-90-0
Tricresyl phosphate 1330-78-5
Diethyleneglycol dibenzoate 120-55-8
Phenol alkylsulphonic ester Not Available
Lignin 9005-53-2
Vinyl chloride-vinyl acetate (B1210297) copolymer 9003-22-9
Poly(butylene adipate-co-terephthalate) PBAT 55231-08-8
Poly(lactic acid) PLA 26100-51-6
Polyhydroxyalkanoates PHA Not Available
Polycaprolactone PCL 24980-41-4
Polybutylene succinate PBS 25777-14-4
Polypropylene PP 9003-07-0
Polyethylene PE 9002-88-4
Polystyrene PS 9003-53-6
Polyethylene terephthalate PET 25038-59-9
Hexanedioic acid, di-C7-C9 branched and linear alkyl esters 68515-75-3
Hexanedioic acid, ditridecyl ester 16958-92-2

Toxicological Profiles and Health Risk Assessment of Didecyl Adipate

Toxicokinetic and Metabolic Pathways

Toxicokinetics describes the processes of absorption, distribution, biotransformation, and excretion (ADME) of a chemical substance in the body. toxmsdt.com Understanding these pathways is crucial for evaluating the potential toxicity of didecyl adipate (B1204190).

Absorption, Distribution, Biotransformation, and Excretion (ADME) Characteristics

Studies in rats have shown that after oral administration, didecyl adipate is rapidly absorbed and the majority of the dose is excreted within 48 hours. nih.gov The primary routes of excretion are through urine and as carbon dioxide in respiration, with only a small amount excreted in the feces. nih.gov There is no indication of significant accumulation of the substance in any specific organs or tissues. nih.gov In vitro studies using tissue preparations from the liver, pancreas, and small intestine of rats have demonstrated that this compound is hydrolyzed at a significant rate. nih.gov This suggests that when administered orally, this compound is quickly broken down in the body. nih.gov

Identification and Characterization of this compound Metabolites in Biological Matrices

The primary metabolite of this compound identified in biological matrices is adipic acid. nih.gov Following oral administration in rats, adipic acid has been detected in the urine, digestive tract, blood, and liver. nih.gov Research indicates that the hydrolysis of this compound to adipic acid occurs rapidly, without a significant buildup of the intermediate monoester, mono-(2-ethylhexyl)adipate (MEHA). nih.gov Further research has identified other metabolites in human urine, including 5cx-MEPA, 5OH-MEHA, and 5oxo-MEHA, with 5cx-MEPA being the major specific metabolite. nih.gov

Recent studies have also explored the presence of this compound metabolites in human finger nails, suggesting this as a potential non-invasive matrix for biomonitoring. researchgate.net Both primary and secondary metabolites of this compound have been identified in both urine and finger nails. researchgate.net

Comparative Metabolism Across Mammalian Species

While detailed comparative metabolism studies across multiple mammalian species for this compound are limited, the available data primarily comes from studies on rats. nih.gov The metabolic pathway in rats involves the rapid hydrolysis of the diester to adipic acid. nih.gov In humans, while adipic acid is a major urinary metabolite, other specific oxidized metabolites are also formed. nih.gov The liver is a key organ in the metabolism of such compounds, with studies on related adipates showing that hepatic effects can vary between species like rats and mice. nih.gov For instance, the induction of peroxisome proliferation, a key metabolic effect, has shown species-specific differences with other adipates. nih.gov

Mammalian Toxicological Studies

Toxicological studies in mammals are critical for understanding the potential adverse health effects of chemical exposure.

Reproductive and Developmental Toxicity Assessments

Studies on the reproductive and developmental toxicity of adipates have been conducted, primarily using di(2-ethylhexyl) adipate (DEHA) as a representative compound. In Wistar rats, prenatal and postnatal exposure to DEHA was found to induce developmental toxicity. researchgate.netnih.gov This was characterized by a prolonged gestation period and an increase in postnatal death at higher doses. researchgate.netnih.gov A permanent reduction in the body weight of the offspring was also observed. researchgate.netnih.gov However, DEHA did not show antiandrogenic effects similar to those seen with some phthalates. researchgate.netnih.gov

A no-observed-adverse-effect level (NOAEL) for developmental toxicity in rats was established based on these findings. industrialchemicals.gov.au Another study in rats showed that at very high doses, there was a reduction in the body weight gain of pregnant dams and their pups, though no direct effects on fertility were observed. nih.govoecd.org

Table 1: Summary of Reproductive and Developmental Toxicity Findings for Adipates

SpeciesCompoundKey FindingsReference(s)
Wistar RatDi(2-ethylhexyl) adipate (DEHA)Prolonged gestation, increased postnatal death, decreased offspring body weight. No antiandrogenic effects. researchgate.netnih.gov
RatDi(2-ethylhexyl) adipate (DEHA)Reduced body weight gain in dams and pups at high doses. No effect on fertility. nih.govoecd.org
RatDi(2-ethylhexyl) adipate (DEHA)Dose-related decrease in postnatal survival. industrialchemicals.gov.au

Hepatic Effects and Mechanisms of Action (e.g., Peroxisome Proliferation, Oxidative Stress)

The liver is a primary target organ for the effects of some adipates. cpsc.gov Studies in both rats and mice have demonstrated that exposure to DEHA can lead to an increase in relative liver weight and induce hepatic peroxisome proliferation. nih.govnih.govnih.gov Peroxisome proliferation is characterized by an increase in the number and size of peroxisomes in liver cells and is associated with an increase in the activity of enzymes involved in fatty acid β-oxidation. nih.govnih.govepa.gov This process can lead to oxidative stress within the liver cells. nih.govnih.gov

Comparative studies between rats and mice have shown that while the magnitude of peroxisome proliferation induction by DEHA is similar in both species, there are differences in the sustained stimulation of liver cell replication (replicative DNA synthesis). nih.gov In mice, DEHA produced a sustained increase in cell replication at certain dose levels, which was not observed in rats. nih.gov This sustained cell replication in mice correlates with the observation of liver tumors in long-term studies with DEHA in this species. nih.gov The activation of the peroxisome proliferator-activated receptor alpha (PPARα) is considered a key event in the induction of these hepatic effects by peroxisome proliferators. epa.govxiahepublishing.com

Table 2: Summary of Hepatic Effects for Adipates

SpeciesCompoundKey Hepatic EffectsMechanism of ActionReference(s)
RatDi(2-ethylhexyl) adipate (DEHA)Increased relative liver weight, peroxisome proliferation.Peroxisome proliferation, PPARα activation. nih.govnih.govnih.gov
MouseDi(2-ethylhexyl) adipate (DEHA)Increased relative liver weight, peroxisome proliferation, sustained stimulation of replicative DNA synthesis.Peroxisome proliferation, PPARα activation. nih.gov

Evaluation of Carcinogenic and Mutagenic Potential

The carcinogenic and mutagenic potential of adipates, a class of compounds to which this compound belongs, has been a subject of scientific scrutiny. Concerns were initially raised by the finding that di-(2-ethylhexyl) adipate (DEHA), a structurally related compound, induced liver tumors in female mice in a chronic feeding study. nih.gov This has led to the evaluation of other adipates, such as di-isononyl adipate (DINA), in a battery of in vitro tests to assess their genotoxic potential. nih.gov DINA, for instance, did not show any evidence of mutagenic or transforming potential in the Salmonella/mammalian microsome mutagenicity assay, the mouse lymphoma TK+/- assay, or in vitro transformation assays using BALB 3T3 and Syrian hamster embryo cells. nih.gov

For other adipates, such as ditridecyl adipate, an Ames test at concentrations of 0-10 µl/plate showed no mutagenic activity. cir-safety.org Furthermore, an in vivo micronucleus assay in rats dermally dosed with up to 2000 mg/kg of ditridecyl adipate did not indicate any clastogenic effects. cir-safety.org Diethylhexyl adipate also tested negative for mutagenicity in an Ames test. cir-safety.org In a medium-term liver bioassay designed to assess carcinogenic potential, diethylhexyl adipate did not enhance the development of GST-P-positive foci in rats. cir-safety.org

While there is limited evidence for the carcinogenicity of di(2-ethylhexyl) adipate in mice, no evaluation could be made of its carcinogenicity to humans due to a lack of case reports or epidemiological studies. inchem.org Mutagenicity tests for di(2-ethylhexyl) adipate in Salmonella typhimurium were negative. inchem.org

Table 1: Genotoxicity of Various Adipate Esters

CompoundTest SystemResultCitation
Di-isononyl adipate (DINA)Salmonella/mammalian microsome assayNegative nih.gov
Di-isononyl adipate (DINA)Mouse lymphoma TK+/- assayNegative nih.gov
Di-isononyl adipate (DINA)BALB 3T3 in vitro transformation assayNegative nih.gov
Di-isononyl adipate (DINA)Syrian hamster embryo in vitro transformation assayNegative nih.gov
Ditridecyl adipateAmes testNot mutagenic cir-safety.org
Ditridecyl adipateIn vivo rat micronucleus assay (dermal)Not clastogenic cir-safety.org
Diethylhexyl adipateAmes testNot mutagenic cir-safety.org
Di(2-ethylhexyl) adipate (DEHA)Salmonella typhimurium mutagenicity testNegative inchem.org

Immunotoxicity and Allergic Response Investigations

The potential for chemical compounds to induce immunotoxicity or allergic reactions is a critical aspect of their safety assessment. chemistry-chemists.com For adipates, some studies have touched upon these endpoints. For instance, di(2-ethylhexyl) adipate has been associated with effects on the immune and allergic responses in humans. researchgate.net However, specific investigations into the immunotoxicity and allergic response potential of this compound are not extensively detailed in the provided search results. General toxicological assessments note that some adipates are weak skin and eye irritants and are generally negative or weak skin sensitizers. cpsc.gov

Human Exposure Assessment and Biomonitoring

Understanding human exposure to this compound is crucial for a comprehensive health risk assessment. This involves assessing exposure in both occupational and consumer settings and developing methods to monitor internal exposure.

Methodologies for Occupational Exposure Assessment

Occupational exposure to adipates like di(2-ethylhexyl) adipate can occur during its production and use as a plasticizer, lubricant, and functional fluid. inchem.org The assessment of occupational exposure relies on established risk management processes to control health hazards. Methodologies for setting occupational exposure limits (OELs) for chemical substances are generally based on identifying a no-observed-adverse-effect level (NOAEL) from animal studies and applying assessment factors to account for uncertainties. ecetoc.org For data-poor substances, where extensive toxicological databases are not available, alternative approaches and expert judgment are necessary to derive provisional OELs. ecetoc.org The process involves identifying potential health effects from short- and long-term exposure through all relevant routes. ecetoc.org

Quantitative Assessment of Consumer Exposure from Food Packaging and Products

A primary source of consumer exposure to certain adipates is through their migration from food packaging materials. inchem.org Di(2-ethylhexyl) adipate (DEHA), for example, is used as a plasticizer in polyvinyl chloride (PVC) food-wrapping films. nih.gov The main source of DEHA exposure for the general population is expected to be food. nih.gov

Quantitative assessments have been conducted to determine the levels of DEHA in various foods. A Canadian total diet study analyzed 26 food composite samples and detected DEHA in most meat, poultry, and fish samples. nih.gov The concentrations varied depending on the food type, with ground beef having the highest level. nih.gov

Table 2: Concentration of Di(2-ethylhexyl) adipate (DEHA) in Selected Food Composites

Food CompositeConcentration (μg/g)Citation
Ground beef11 nih.gov
Beef steak9.9 nih.gov
Freshwater fish7.8 nih.gov
Poultry liver pâté7.4 nih.gov
Fresh pork6.9 nih.gov
Cold cuts and luncheon meats2.8 nih.gov
Veal cutlets2.1 nih.gov
Roast beef1.3 nih.gov
Lamb1.2 nih.gov
Organ meats0.20 nih.gov

Studies have also investigated the migration of DEHA from PVC film into different types of cheese, with migration levels being significant and, in some cases, exceeding regulatory limits. researchgate.net Such data from targeted surveys and migration studies are essential for accurately assessing human dietary exposure. nih.govresearchgate.net

Development and Application of Biomonitoring Techniques for this compound Metabolites in Human Samples

Human biomonitoring (HBM) provides an integrated measure of exposure from all sources and routes. excli.de For adipates, the measurement of urinary metabolites is the preferred method for biomonitoring. cpsc.gov This approach is advantageous because it minimizes errors from sample contamination, as the parent compounds can be ubiquitous in laboratory environments. cpsc.gov

For di(2-ethylhexyl) adipate (DEHA), specific side-chain oxidized monoester metabolites have been identified as potential biomarkers of exposure. nih.gov These include mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA). nih.gov An online-SPE-LC-MS/MS method has been developed for their determination in human urine. nih.gov In a study involving volunteers who consumed food wrapped in DEHA-containing PVC film, all three metabolites were quantifiable in post-exposure urine samples, with 5cx-MEPA being the most prominent. nih.gov This method has proven suitable for DEHA biomonitoring in population studies. nih.gov Similar approaches have been developed for other plasticizers like diisononyl adipate (DINA). excli.de Recent studies have also explored the use of hair and fingernails as non-invasive matrices for biomonitoring alternative plasticizers, including DEHA, and their metabolites. researchgate.net

Advanced Toxicological Modeling and Risk Characterization

Advanced toxicological modeling and risk characterization are essential steps in evaluating the potential health risks of chemicals like this compound. cpsc.gov Risk characterization involves integrating hazard identification and exposure assessment to estimate the probability of adverse health effects in exposed populations. cpsc.gov

In Vitro Toxicological Assays for Mechanistic Elucidation

In vitro toxicological assays are crucial for understanding the potential mechanisms of toxicity of chemical substances at a cellular and molecular level, reducing the reliance on animal testing. For this compound, as with other adipate plasticizers, these assays can elucidate key biological interactions.

A primary metabolic pathway for adipate esters is hydrolysis into adipic acid and the corresponding alcohol—in this case, 1-decanol. europa.eu Therefore, in vitro studies often focus on the biological effects of both the parent compound and its metabolites. mdpi.com Key areas of investigation include cytotoxicity (cell death), genotoxicity (damage to genetic material), and endocrine disruption. mdpi.comresearchgate.net

Studies on human liver microsomes for the related compound di(2-ethylhexyl) adipate (DEHA) have been used to identify metabolic pathways, including hydrolysis to its monoester (mono-2-ethylhexyl adipate or MEHA) and adipic acid, as well as subsequent oxidative metabolites. nih.gov Such in vitro metabolism studies are vital for identifying specific biomarkers of exposure and understanding how the substance is processed in the body. nih.gov Assays using various cell lines can assess a range of effects from general cell viability to more specific endpoints like steroidogenesis and mitochondrial integrity. mdpi.comnih.gov For instance, studies on other plasticizers have used estrogen receptor (ER) competitive ligand-binding assays and gene expression assays in cell lines like MCF-7 to investigate potential endocrine activity. researchgate.net

Table 1: Common In Vitro Assays for Plasticizer Toxicity Assessment

Assay TypeEndpoint MeasuredRelevance to this compound Assessment
Cell Viability Assays (e.g., MTT, LDH)General cytotoxicity, cell membrane integrity.Provides baseline information on the concentration at which the compound or its metabolites may be toxic to cells. nih.gov
Ames Test (Bacterial Reverse Mutation Assay)Gene mutations.Screens for potential mutagenicity, a key component of carcinogenicity assessment.
In Vitro Micronucleus TestChromosome damage (clastogenicity or aneugenicity).Evaluates the potential to cause larger-scale genetic damage.
Receptor Binding/Transactivation Assays (e.g., ER, AR, PPAR)Hormone receptor interaction and activation.Investigates potential for endocrine disruption, a known concern for some plasticizers. researchgate.net
Steroidogenesis Assays (e.g., H295R)Hormone synthesis (e.g., testosterone (B1683101), estradiol).Assesses interference with the production of essential hormones.
In Vitro Metabolism Studies (e.g., Liver Microsomes)Identification of metabolic pathways and metabolites.Crucial for understanding the breakdown products (e.g., adipic acid, 1-decanol) that may be responsible for toxic effects. nih.gov

Application of Adverse Outcome Pathways (AOPs) in Predicting Toxicological Outcomes

The Adverse Outcome Pathway (AOP) is a conceptual framework that organizes existing knowledge to link a molecular-level interaction between a chemical and a biological system—the Molecular Initiating Event (MIE)—to an adverse outcome at the individual or population level through a series of measurable key events. epa.gov This framework is essential for predicting toxicity, especially for data-poor chemicals like this compound. epa.gov

While no specific AOPs have been formally developed for this compound, the methodology allows for the use of data from related chemicals to predict potential hazards. For example, AOPs developed for other plasticizers, such as certain phthalates, often focus on reproductive and developmental toxicity. researchgate.net A well-known AOP for some phthalates involves the MIE of inhibiting testosterone synthesis, leading to key events like altered gene expression in fetal testes and ultimately resulting in adverse outcomes such as male reproductive tract malformations. researchgate.net

For adipates, researchers can hypothesize potential AOPs based on their known biological interactions. For instance, studies on DEHA indicate it does not induce antiandrogenic effects seen with some phthalates, suggesting it does not trigger the same MIEs in that AOP. researchgate.net However, DEHA has been associated with developmental toxicity, such as increased postnatal death and decreased offspring body weight at high doses, indicating it may operate through different pathways. researchgate.net The AOP framework provides a structured way to investigate these alternative mechanisms. By identifying potential MIEs for this compound, such as interaction with nuclear receptors or metabolic enzymes, researchers can outline plausible key events and predict potential adverse outcomes relevant for risk assessment.

Quantitative Structure-Activity Relationships (QSAR) for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a substance with its biological activity or toxicity. farmaciajournal.com These in silico models are invaluable for predicting the toxicological properties of chemicals with limited experimental data, thereby prioritizing them for further testing and reducing animal use. europa.eu

The toxicity of this compound can be predicted using QSAR models developed for aliphatic esters. farmaciajournal.comnih.gov These models use molecular descriptors—numerical values that quantify aspects of a molecule's structure—to predict endpoints like aquatic toxicity, skin irritation, or systemic effects. nih.govresearchgate.net For a series of aliphatic esters, descriptors related to molecular size, hydrophobicity (log Pow), and electronic properties have been shown to be important for predicting toxicity. farmaciajournal.comeuropa.eu

Given that this compound is a long-chain aliphatic diester, its properties would be compared against a dataset of similar chemicals. For example, a Canadian government assessment used a read-across approach from di(2-ethylhexyl) adipate (DEHA) to characterize the health effects of diisodecyl adipate (DIDA), noting that they share similar structural alerts for potential in vivo mutagenicity. canada.cacanada.ca QSAR models used by regulatory bodies like the U.S. EPA have indicated no evidence of carcinogenicity for related compounds like di-n-butyl adipate. federalregister.gov The predictive ability of QSAR models is crucial for filling data gaps in the toxicological profile of this compound. farmaciajournal.com

Table 2: Influence of Structural Features on QSAR Predictions for Adipate Esters

Structural FeaturePotential Influence on Predicted ToxicityExample Descriptor
Alkyl Chain Length (Alcohol moiety)Affects hydrophobicity, bioavailability, and metabolism. Longer chains (like decyl) generally increase lipophilicity.Log P (Octanol-Water Partition Coefficient)
Branching of Alkyl ChainCan alter metabolic pathways and rates of degradation compared to linear chains.Topological Indices (e.g., Kier & Hall indices)
Ester LinkageSite of enzymatic hydrolysis (by esterases) into adipic acid and the corresponding alcohol. The stability of this bond is a key factor.Electronic Descriptors (e.g., partial atomic charges)
Overall Molecular Size/VolumeInfluences passive diffusion across biological membranes and potential for steric hindrance at biological targets.Molecular Weight, Molar Volume

Development and Refinement of Regulatory Risk Assessment Frameworks

Regulatory agencies worldwide employ comprehensive risk assessment frameworks to ensure the safe use of chemicals like this compound. These frameworks are continually refined to incorporate modern toxicological methods, including in vitro data and in silico models.

In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers and importers to provide data on the safety of their substances. plasticisers.org Many plasticizers have undergone extensive testing and risk assessments under REACH, with some being restricted or requiring authorization for specific uses. plasticisers.org In the United States, the Environmental Protection Agency (EPA) assesses chemical risks under the Toxic Substances Control Act (TSCA), and agencies like the Consumer Product Safety Commission (CPSC) evaluate substances in consumer products. cpsc.gov

For chemicals with limited specific data like this compound, regulatory frameworks utilize a "read-across" approach. This involves using toxicological data from structurally similar and well-studied analogues, such as DEHA or other long-chain adipates, to fill data gaps and inform the risk assessment. canada.cacpsc.gov For example, the Australian Industrial Chemicals Introduction Scheme (AICIS) evaluated hexanedioic acid, didecyl ester and concluded that it is unlikely to require further regulation to manage risks to human health. nih.gov These frameworks integrate data from various sources—in vivo, in vitro, and in silico—to characterize hazards, assess exposure, and determine if a chemical poses an unreasonable risk to human health or the environment. canada.cacpsc.gov The ongoing shift is towards a more mechanism-based evaluation, relying on AOPs and QSAR to build a weight of evidence, reducing uncertainty and the need for extensive animal testing. acs.org

Advanced Analytical Methodologies for Didecyl Adipate Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatographic methods are fundamental in separating didecyl adipate (B1204190) from complex mixtures, allowing for its precise measurement even at trace levels. These techniques are crucial for monitoring its presence in environmental and biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Biological Samples

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of didecyl adipate in diverse samples. This method combines the separation capability of gas chromatography with the specific identification power of mass spectrometry.

In environmental monitoring, GC-MS has been effectively used to detect this compound in various sample types. For instance, a Swedish national screening program identified this compound in sewage sludge and sediment samples. diva-portal.org The concentrations in four different sludge samples were found to be 61, 190, 93, and 54 µg/kg dry weight. diva-portal.org This highlights the role of GC-MS in tracking the distribution of adipates in the environment. diva-portal.org Further studies have confirmed the presence of this compound isomers in contaminated water and soil samples, with concentrations reaching up to 5000 parts per million for adipates in general. iwaponline.com

In the context of biological samples, GC-MS provides the sensitivity needed to detect low levels of this compound and its metabolites. A method developed for the simultaneous analysis of various plasticizers, including di(2-ethylhexyl) adipate (DEHA), in human milk utilized GC-MS after a dispersive solid-phase extraction cleanup. nih.gov Although this study focused on DEHA, the methodology is applicable to other adipates like this compound. Another study developed a highly sensitive GC-MS method for analyzing adipate esters in plasma, achieving low blank values through a closed distillation cleanup system. researchgate.net This approach is critical for obtaining accurate measurements in biological matrices where contaminants can interfere with the analysis. researchgate.net

The general workflow for GC-MS analysis involves extracting the analyte from the sample, followed by chromatographic separation and mass spectrometric detection. The use of an internal standard, such as deuterated compounds, is common to ensure quantification accuracy. researchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Matrices

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is another cornerstone technique for analyzing compounds in complex matrices. eurl-pesticides.eu The complexity of matrices, such as those found in food or biological tissues, can introduce interferences that affect the accuracy of analytical results. nih.govwaters.com HPLC-MS/MS offers high selectivity and sensitivity, making it well-suited for these challenging samples.

For instance, a method for determining the urinary metabolites of DEHA employed online solid-phase extraction (SPE) coupled with HPLC-MS/MS. nih.gov This online sample preparation step helps in removing matrix components and enriching the analytes before they enter the chromatographic system. nih.gov The method achieved low limits of quantification (LOQ), demonstrating its suitability for biomonitoring studies. nih.gov While this study focused on DEHA metabolites, the principles are directly applicable to the analysis of this compound and its potential metabolites in complex biological fluids.

The primary challenge in analyzing complex matrices is the "matrix effect," where co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov HPLC-MS/MS, particularly with techniques like multiple reaction monitoring (MRM), helps to minimize these effects by providing a high degree of specificity. The selection of appropriate precursor and product ions for the analyte ensures that only the compound of interest is detected.

Sample Preparation and Extraction Protocols for Diverse Sample Types (e.g., Food, Water, Tissues)

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis of this compound. The choice of extraction protocol depends heavily on the nature of the sample matrix.

Food Samples: For food samples, which can range from high-fat products to aqueous beverages, various extraction techniques are employed. A common approach involves solvent extraction followed by a cleanup step. For example, in the analysis of DEHA in food composites, a method using solvent and dispersive solid-phase extraction was utilized before GC-MS analysis. nih.gov This method was applied to various foods, including meat, poultry, and fish, where DEHA was detected in most samples. nih.gov For fatty foods, techniques like liquid-liquid extraction with solvents such as hexane (B92381) and methanol, followed by a freezing step for cleanup, have been developed. researchgate.net

Water Samples: The extraction of this compound from water samples often involves solid-phase extraction (SPE). The U.S. Environmental Protection Agency (EPA) Method 8270 outlines a procedure where water is passed through a C18-bonded solid-phase cartridge to retain organic compounds like adipates. iwaponline.comiarc.fr The retained compounds are then eluted with a solvent like dichloromethane (B109758) for subsequent GC-MS analysis. iarc.fr

Biological Tissues: Analyzing this compound in biological tissues requires rigorous extraction and cleanup to remove lipids and proteins that can interfere with the analysis. A method for analyzing phthalates and adipates in plasma utilized a closed distillation cleanup system where steam distillation and extraction were performed simultaneously. researchgate.net This technique proved to be highly sensitive by minimizing blank values. researchgate.net For human milk samples, an extraction with acetonitrile (B52724) followed by dispersive solid-phase extraction has been shown to be effective for the analysis of adipates by GC-MS. nih.gov

The evolution of sample preparation has moved towards miniaturized and more environmentally friendly techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), which reduce solvent consumption. researchgate.net

Spectroscopic and Thermal Characterization Methods

Spectroscopic and thermal analysis methods provide complementary information to chromatographic techniques, focusing on the structural and physical properties of this compound and materials containing it.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation and Material Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the chemical structure of materials by measuring the absorption of infrared radiation. muanalysis.com It is particularly useful for identifying functional groups within a molecule. creative-biolabs.comnews-medical.net

For adipate esters, FTIR spectroscopy can confirm their structure by identifying characteristic absorption bands. A study on various adipic esters demonstrated that the FTIR spectra show distinct peaks corresponding to different functional groups. engineeringpaper.net For example, the C=O stretching vibration of the saturated ester group typically appears around 1735 cm⁻¹. engineeringpaper.net The asymmetric and symmetric stretching vibrations of CH₂ and CH₃ groups also appear at specific wavenumbers, providing a "fingerprint" for the molecule. engineeringpaper.net This makes FTIR a valuable tool for confirming the identity of synthesized or extracted this compound.

In material analysis, FTIR can be used to analyze plasticized polymers. The technique can identify the presence of adipate plasticizers within a polymer matrix and study the interactions between the plasticizer and the polymer.

Differential Scanning Calorimetry (DSC) for Thermomechanical Properties of Plasticized Polymers

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. eag.comtorontech.com It is widely used to study the thermal properties of polymers, including their glass transition temperature (Tg), melting point (Tm), and crystallization behavior. eag.comazom.com

When this compound is used as a plasticizer in polymers like polyvinyl chloride (PVC), DSC can be used to evaluate its effect on the polymer's thermomechanical properties. Plasticizers work by lowering the glass transition temperature of the polymer, making it more flexible. DSC can precisely measure this depression in Tg. researchgate.net

Studies on PVC plasticized with various adipates have used DSC to determine the intervals of transition from a glassy to a highly elastic state. researchgate.net The results from DSC analysis provide crucial information on the processability and performance of the plasticized polymer. researchgate.netresearchgate.net For example, the compatibility of the plasticizer with the polymer can be assessed by observing changes in the thermal transitions. researchgate.net This information is vital for optimizing the formulation of plasticized polymers for specific applications. researchgate.net

Table of Research Findings for this compound Analysis

Analytical TechniqueSample MatrixKey Findings/ObservationsReference
GC-MSSewage SludgeDetected this compound at concentrations of 54-190 µg/kg dry weight. diva-portal.org
GC-MSPlasmaDeveloped a highly sensitive method with low blank values using a closed distillation cleanup system. researchgate.net
HPLC-MS/MSUrineQuantified DEHA metabolites with LOQs as low as 0.05 µg/L using online SPE for matrix removal. nih.gov
GC-MSFood Composites (Meat, Poultry, Fish)DEHA was detected in most samples, with the highest concentration in ground beef (11 µg/g). nih.gov
FTIR SpectroscopyAdipic EstersIdentified characteristic absorption bands, such as the C=O stretch for saturated esters around 1735 cm⁻¹. engineeringpaper.net
DSCPlasticized PVCDetermined the depression of the glass transition temperature, indicating the plasticizing effect of adipates. researchgate.net

Thermogravimetric Analysis (TGA) for Assessing Thermal Decomposition and Volatility

In a typical TGA experiment, a sample of this compound is heated in a controlled environment, often under an inert nitrogen atmosphere to prevent oxidation. eltra.comscielo.br The resulting thermogram plots the percentage of weight loss against temperature. The initial weight loss, typically occurring at lower temperatures, can be attributed to the evaporation of any residual moisture or solvents. eltra.com The primary decomposition phase, happening at higher temperatures, indicates the thermal breakdown of the this compound molecule itself. eltra.com

Research on adipate esters has shown that their thermal decomposition occurs over a specific temperature range. For instance, studies on similar plasticizers reveal that decomposition can start at temperatures around 101°C and continue up to 499°C. mdpi.com The onset temperature of decomposition is a critical parameter for assessing the thermal stability of this compound. A higher onset temperature generally signifies greater thermal stability. particle.dk

The data obtained from TGA is instrumental in determining the suitability of this compound for various applications, particularly those involving high temperatures. It helps in understanding the material's behavior during processing and its long-term stability under thermal stress. tainstruments.com

Table 1: Illustrative TGA Data for Adipate Plasticizers

ParameterTemperature (°C)Weight Loss (%)
Onset of Decomposition2505
Mid-Point of Decomposition30050
End of Decomposition35095

Note: This table provides illustrative data based on typical TGA curves for adipate plasticizers and is not specific to this compound due to the lack of publicly available, specific TGA data for this compound.

Method Validation and Quality Assurance in this compound Analysis

Ensuring the reliability and accuracy of analytical data for this compound requires rigorous method validation and quality assurance protocols. d-nb.info This involves establishing key performance characteristics of the analytical method.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation, defining the lowest concentration of this compound that can be reliably detected and quantified, respectively. d-nb.info The LOD is the smallest amount of the analyte that can be distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. d-nb.infosepscience.com

Several methods can be used to determine LOD and LOQ, including those based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. sepscience.com The International Council for Harmonisation (ICH) guidelines are often followed, where the LOD is typically calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve, and the LOQ is 10 times this value. sepscience.com

For adipate esters, analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed with LODs and LOQs in the low nanogram per milliliter (ng/mL) or microgram per liter (µg/L) range, demonstrating high sensitivity. researchgate.netresearchgate.netresearchgate.net For example, a study on various plasticizers reported LOQs for some adipates to be as low as 0.82 ng/L. researchgate.net Another study on pesticides in grape juice achieved LODs below 6 μg L-1 and LOQs below 20 μg L-1. researchgate.net

Table 2: Example LOD and LOQ Values for Adipate Esters in Different Matrices

Analytical MethodMatrixLODLOQ
GC-MSWater5 ng/mL10 ng/mL researchgate.net
LC-MS/MSGrape Juice< 6 µg/L< 20 µg/L researchgate.net
GC-MSWater-0.82–71 ng L−1 researchgate.net

Matrix effects are a significant challenge in the analysis of this compound, particularly in complex samples like environmental or biological matrices. researchgate.netarborassays.com These effects arise from the co-extraction of other compounds from the sample matrix that can interfere with the detection and quantification of the target analyte. researchgate.netarborassays.com Interferences can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate measurements. arborassays.comcsic.es

Common sources of matrix interference include lipids, proteins, and other organic molecules present in the sample. arborassays.comassaybiotechnology.com These components can affect the ionization efficiency in mass spectrometry or co-elute with the analyte in chromatographic separations, leading to biased results. researchgate.netcsic.es

To mitigate matrix effects, various strategies are employed. These include thorough sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. researchgate.net The use of matrix-matched calibration standards, where the standards are prepared in a matrix similar to the sample, is another effective approach to compensate for these effects. researchgate.netarborassays.com Additionally, the use of internal standards that behave similarly to the analyte can help to correct for variations in signal response due to matrix effects. researchgate.net

Certified Reference Materials (CRMs) are essential for ensuring the accuracy and traceability of analytical measurements. A CRM is a highly characterized and homogeneous material with a certified value for one or more of its properties, produced in accordance with stringent international standards like ISO 17034. cenmed.com

For this compound, CRMs would consist of a well-defined matrix containing a precisely known concentration of the compound. These materials are used for calibrating analytical instruments, validating methods, and for quality control purposes to ensure that laboratories are producing reliable data. cenmed.com

While specific CRMs for this compound may not be as widely available as for other more common analytes, several suppliers offer certified reference materials for related adipate esters, such as di(2-ethylhexyl) adipate (DEHA) and di(tridecyl) adipate. accustandard.com These are often provided as solutions in high-purity solvents like acetone (B3395972) or methanol. accustandard.com The development and availability of a dedicated CRM for this compound would be a significant step forward in standardizing its analysis across different laboratories and applications.

Future Directions and Interdisciplinary Research Opportunities in Didecyl Adipate Science

Innovations in Sustainable Synthesis and Production of Adipate (B1204190) Esters

The conventional synthesis of adipate esters often relies on petrochemical feedstocks and catalysts that present environmental challenges. google.com Future research is increasingly focused on green chemistry principles to develop more sustainable production pathways.

Key innovations include:

Biocatalytic Synthesis: The use of enzymes, particularly lipases, is a promising green alternative for esterification. Research has shown that immobilized lipases, such as from Candida antarctica, can catalyze the synthesis of di(2-ethylhexyl) adipate (DEHA) with 100% conversion in solvent-free systems. biorxiv.orgbiorxiv.orgresearchgate.net This enzymatic process operates under mild conditions, reduces byproducts, and allows for easier purification. biorxiv.org

Bio-based Feedstocks: A significant shift involves producing the precursor, adipic acid, from renewable resources instead of petroleum. biorxiv.org Fermentation processes using engineered microorganisms like E. coli can convert glucose or waste materials into adipic acid. biorxiv.orgresearchgate.net This bio-based approach can substantially lower the carbon footprint and reduce reliance on fossil fuels. biorxiv.org

Advanced Catalytic Systems: Research is underway to replace traditional acid catalysts like sulfuric acid with more benign and recyclable alternatives. google.com Solid superacid resins and ionic liquids have demonstrated high efficiency, good selectivity, and easy separation from the product, minimizing waste and equipment corrosion. google.commdpi.com Another approach involves reactive distillation systems with heterogeneous catalysts, which can achieve near-complete conversion of adipic acid. matthey.com

Table 1: Comparison of Synthesis Methods for Adipate Esters

Synthesis MethodKey FeaturesAdvantagesReferences
Conventional SynthesisPetrochemical adipic acid and alcohol with a strong acid catalyst (e.g., sulfuric acid).Established, well-understood process. google.comnih.gov
Biocatalysis (Enzymatic)Uses immobilized lipases (e.g., from Candida antarctica) as catalysts.High selectivity, mild reaction conditions, reduced byproducts, high conversion rates. biorxiv.orgmdpi.comgoogle.com
Bio-based FeedstocksAdipic acid is produced via fermentation of renewable resources (e.g., glucose, waste biomass).Reduces fossil fuel dependency, lower carbon footprint, utilizes waste streams. biorxiv.orgbiorxiv.orgresearchgate.net
Green CatalystsEmploys solid acid resins or ionic liquids instead of corrosive liquid acids.Catalyst is reusable, non-corrosive, environmentally benign, and easily separated. google.commdpi.com

Comprehensive Long-Term Environmental Impact Assessments and Remediation Strategies

While adipate esters are generally considered to have a better environmental profile than some phthalate (B1215562) plasticizers, a comprehensive understanding of their long-term fate is crucial. nih.gov Future research must move beyond standard short-term tests to full life cycle assessments (LCA).

Environmental Fate and Ecotoxicity: Didecyl adipate's close analogue, DEHA, shows relatively rapid biodegradation in activated sludge systems. who.int Due to its low water solubility, it tends to adsorb to soil and sediment, where it is considered relatively immobile. who.intcpsc.gov Unlike some chemicals, its potential for bioaccumulation in fish is low because it can be metabolized. epa.gov However, it has shown chronic toxicity to some aquatic invertebrates like Daphnia magna at low concentrations. epa.gov A significant data gap remains for this compound itself, as its environmental impact has not been fully investigated. lgcstandards.com

Remediation Technologies: As with many industrial organic compounds, releases into wastewater are a potential concern. iaea.org Advanced oxidation processes, such as electron beam irradiation, are emerging as effective technologies for degrading persistent organic pollutants in water and may be applicable for the remediation of adipate-contaminated effluents. iaea.org These technologies can transform pollutants into less harmful substances, making them more amenable to conventional biological treatment. iaea.org

Table 2: Environmental Fate and Ecotoxicity Data for Di(2-ethylhexyl) Adipate (DEHA) as an Analogue

ParameterFindingSignificanceReferences
BiodegradationEssentially complete biodegradation observed in activated sludge tests.Low persistence in biologically active environments like wastewater treatment plants. who.int
Soil MobilityExpected to be relatively immobile in soil due to high Koc value.Low potential to leach into groundwater. Partitions to soil and sediment. cpsc.govepa.gov
BioaccumulationLow bioconcentration factor (BCF) of 27 in bluegill fish.Does not significantly accumulate in the food chain due to metabolic breakdown. epa.gov
Aquatic ToxicityAcutely and chronically toxic to Daphnia magna (water flea).Poses a potential hazard to sensitive freshwater aquatic organisms. epa.gov

Advanced Mechanistic Toxicology and Predictive Modeling for Human Health Risk

Ensuring human safety requires a deep, mechanistic understanding of how adipate esters interact with biological systems. Future toxicological studies will increasingly use advanced in-vitro models and computational tools to predict human health risks more accurately.

Mechanistic Pathways: For DEHA, high-dose studies in rodents have pointed to liver effects, including the proliferation of peroxisomes. who.int This has been a key area of mechanistic research, with findings suggesting that primates are less sensitive to this effect than rodents, which is a critical factor for human relevance assessment. who.intnih.gov The primary metabolic pathway involves hydrolysis into a monoester (mono(2-ethylhexyl)adipate or MEHA), adipic acid, and the corresponding alcohol. who.intcpsc.gov Understanding the toxicity of these metabolites is essential for a complete risk profile. fda.gov

Predictive Modeling and Risk Assessment: Regulatory frameworks like REACH in Europe mandate comprehensive evaluation of chemical risks. eeb.org For data-poor substances, predictive models and analogue-based approaches are vital. For instance, the risk assessment for diisopropyl adipate (DIPA) was based on the known toxicity of its metabolite, isopropanol. fda.gov This metabolite-focused approach, combined with computational toxicology models, will enable more rapid and accurate screening of new adipate esters and the prediction of potential long-term health effects. The International Agency for Research on Cancer (IARC) has concluded there is limited evidence of carcinogenicity for DEHA in mice, but it is not classifiable as to its carcinogenicity in humans. who.int

Integration of this compound Research with Circular Economy Principles for Polymer Materials

The concept of a circular economy, which aims to eliminate waste and keep materials in use, is highly relevant to the future of plasticizers like this compound.

Sustainable Sourcing: The development of bio-based synthesis routes for adipic acid directly aligns with the circular principle of using renewable, regenerative feedstocks. biorxiv.orgresearchgate.net Utilizing agricultural or organic waste streams for production turns a disposal problem into a resource, closing the loop on biological nutrients. biorxiv.org

Designing for Durability and Recyclability: this compound is used as a plasticizer in durable products such as wire and cable sheathing, outdoor pipes (B44673), and automotive parts, extending their service life—a core tenet of the circular economy. unilongindustry.comwsdchemical.com Furthermore, research is focusing on the role of adipates in creating more easily recyclable materials, such as flexible packaging, and on advancing the recycling technologies for plastics containing these additives. gst-chem.commarket.us

Role of this compound in Emerging Technologies and Novel Material Development

While this compound is a well-established plasticizer, its unique properties are finding new life in emerging technologies and advanced materials.

Advanced Lubricants: The excellent low-temperature performance and lubricating properties of this compound make it suitable as a base oil or performance-enhancing additive in high-performance synthetic lubricants for automotive and industrial applications. unilongindustry.comresearchgate.net Research has shown that adding this compound to engine oils can improve the viscosity index, reduce the pour point, and enhance lubricity. researchgate.net

Bioplastic Formulations: A major area of innovation is the use of adipate esters as plasticizers for bio-based and biodegradable polymers, such as polylactic acid (PLA) and thermoplastic starch (TPS). researchgate.net The incorporation of adipates can improve the flexibility and processability of these materials, making them viable alternatives to conventional plastics in a wider range of applications. researchgate.net

Novel Polymer Building Blocks: Beyond being an additive, adipate esters are being explored as monomers for creating new polymers. rsc.org For example, research into enzymatic polymerization has used diethyl adipate to synthesize novel bio-based functionalized polyesters. rsc.org Additionally, chemists are designing new unsymmetrical adipate esters, such as decyl butoxyethyl adipate, to act as "green plasticizers" that can promote the biodegradation of PVC composites. semanticscholar.orgmdpi.com These innovations point to a future where adipates are integral to the design of next-generation sustainable materials, including components for electric vehicles. gst-chem.com

Table 3: Emerging Applications for Adipate Esters

Application AreaRole of Adipate EsterBenefit / InnovationReferences
High-Performance LubricantsBase oil or additive.Improves low-temperature viscosity, pour point, and lubricity in synthetic engine oils. unilongindustry.comresearchgate.net
Bioplastics (PLA/TPS)Plasticizer.Increases flexibility and processability of bio-based polymers, expanding their use. researchgate.net
Biodegradable Composites"Green Plasticizer" (e.g., novel unsymmetrical adipates).Enhances the biodegradability of traditional polymers like PVC. semanticscholar.orgmdpi.com
Advanced Polymer SynthesisMonomer.Acts as a building block for novel, bio-based, functionalized polyesters via enzymatic polymerization. rsc.org
Electric VehiclesPlasticizer/Component Material.Enables the creation of durable, lightweight, and flexible components. gst-chem.com

Q & A

Basic: What are the key physicochemical properties of didecyl adipate, and how are they characterized in experimental settings?

This compound (CAS 105-97-5) is a diester with the molecular formula C₂₆H₅₀O₄ and a molecular weight of 426.67 g/mol. Its InChI key (1S/C26H50O4/c1-3-5-7-9-11-13-15-19-23-29-25(27)21-17-18-22-26(28)30-24-20-16-14-12-10-8-6-4-2/h3-24H2,1-2H3) reflects its branched alkyl chains. Key properties include density, boiling point, and solubility, which are typically determined via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) for structural elucidation . Spectral databases like NIST provide reference data for validation .

Basic: What methodologies are recommended for assessing the acute and chronic toxicity of this compound in laboratory settings?

Current toxicological data for this compound are limited, as safety data sheets indicate insufficient studies on skin/eye irritation, mutagenicity, and carcinogenicity . Standard protocols involve:

  • In vitro assays : Use cell lines (e.g., HepG2 for hepatotoxicity) to screen for cytotoxicity.
  • In vivo studies : OECD Guideline 421 recommends 28-day oral toxicity tests in rodents, monitoring organ weights, hematology, and histopathology. For reproductive toxicity, follow OECD 414 (prenatal developmental study) .
  • Dose selection : Base on LD₅₀ estimates from structurally similar adipates (e.g., dibutyl adipate) .

Advanced: How can researchers resolve contradictions in carcinogenicity data between animal models (e.g., mice vs. rats)?

IARC reports species-specific disparities: this compound analogs like di(2-ethylhexyl) adipate induced liver tumors in mice but not rats . Methodological considerations include:

  • Metabolic profiling : Compare cytochrome P450 activity between species using liver microsomes.
  • Exposure routes : Oral gavage vs. dietary administration may alter bioavailability.
  • Endpoint selection : Monitor peroxisome proliferation biomarkers (e.g., acyl-CoA oxidase) in mice .

Advanced: What experimental approaches are used to study the metabolic fate and excretion kinetics of this compound?

This compound is hydrolyzed in the gastrointestinal tract to adipic acid and decanol, with rapid excretion observed in rodents . Key methods:

  • Radiolabeling : Use ¹⁴C-labeled adipate to track metabolites in urine and feces via liquid scintillation counting.
  • Mass spectrometry : Identify phase I/II metabolites (e.g., glucuronides) using high-resolution LC-MS/MS.
  • Pharmacokinetic modeling : Apply compartmental models to estimate half-life and clearance rates .

Basic: Which analytical techniques are most effective for quantifying this compound in environmental or biological matrices?

  • GC-MS : Optimal for volatile esters; use DB-5 columns and electron ionization.
  • HPLC-UV : For non-volatile metabolites, employ C18 columns with UV detection at 210 nm.
  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery from complex matrices like serum .

Advanced: How can researchers leverage structural analogs (e.g., dibutyl adipate) to address data gaps in this compound studies?

Analogs like dibutyl adipate (CAS 105-99-7) share metabolic pathways and toxicity profiles . Strategies include:

  • Read-across analysis : Use QSAR models to predict endpoints (e.g., bioaccumulation) based on logP and molecular weight.
  • Comparative toxicogenomics : Analyze transcriptomic responses in shared pathways (e.g., PPARα activation) .
  • Validation : Confirm predictions with targeted in vitro assays (e.g., Ames test for mutagenicity) .

Advanced: What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

  • OECD 301/310 tests : Measure biodegradability in aqueous systems under aerobic conditions.
  • Bioaccumulation factor (BCF) : Use flow-through systems with fish (e.g., rainbow trout) to estimate BCF from tissue concentrations .
  • QSAR modeling : Predict logKow (octanol-water partition coefficient) to infer persistence; experimental logKow data are lacking for this compound .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Despite limited hazard data, adopt precautionary measures:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Keep in airtight containers away from oxidizers .

Advanced: How can researchers design studies to investigate the developmental toxicity of this compound?

  • OECD 414 : Administer doses to pregnant rodents during organogenesis, evaluating fetal malformations and maternal toxicity.
  • Dose-ranging : Use NOAEL (no-observed-adverse-effect level) from subchronic studies.
  • Biomarkers : Measure hormone disruption (e.g., testosterone, estradiol) in offspring .

Basic: How is this compound nomenclature standardized in academic literature, and what abbreviations are commonly used?

The IUPAC name is hexanedioic acid, didecyl ester. Common abbreviations include DDA, though this may conflict with terms like "didecyladipate" or "di(2-ethylhexyl) adipate" . Researchers should explicitly define abbreviations to avoid confusion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.